月桂内酯B

描述

Laurycolactone B is a natural product isolated from the plant Eurycoma longifolia Jack . It belongs to the quassinoid family, which are known for their diverse biological activities

科学研究应用

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other bioactive compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Studied for its potential anti-inflammatory, anticancer, and antiviral activities.

Industry: Potential use in the development of natural products and bioactive compounds for pharmaceutical and cosmetic applications.

准备方法

Synthetic Routes and Reaction Conditions: Currently, there are no well-documented synthetic routes for Laurycolactone B due to its complex structure. The compound is primarily obtained through extraction from its natural source, Eurycoma longifolia Jack .

Industrial Production Methods: Industrial production of Laurycolactone B involves the extraction and purification processes from Eurycoma longifolia Jack . The plant material is harvested, dried, and subjected to solvent extraction to isolate the compound. Further purification steps, such as column chromatography, are employed to obtain Laurycolactone B in its pure form.

化学反应分析

Types of Reactions: Laurycolactone B can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

作用机制

Laurycolactone B is structurally similar to other quassinoids such as Eurycomalactone and Quassin . it has unique chemical properties and biological activities that distinguish it from these compounds. Laurycolactone B has shown superior bioactivity in some studies, making it a compound of interest for further research.

相似化合物的比较

Eurycomalactone

Quassin

Neoquassin

Simalikalactone D

Would you like to know more about any specific aspect of Laurycolactone B?

生物活性

Laurycolactone B, a quassinoid compound derived from the plant Eurycoma longifolia, has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory effects. This article reviews the available literature on the biological activity of Laurycolactone B, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

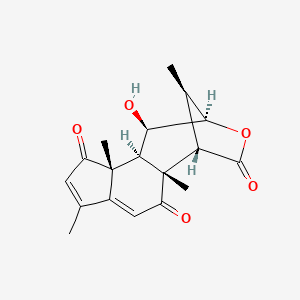

Chemical Structure and Classification

Laurycolactone B is classified as a laurycolactone-type quassinoid. Quassinoids are known for their diverse pharmacological properties, including cytotoxicity and anti-inflammatory effects. The structural characteristics of Laurycolactone B contribute to its bioactivity, although detailed structural analysis has yet to be fully elucidated.

Cytotoxicity

Research indicates that Laurycolactone B does not exhibit significant cytotoxic activity against various cancer cell lines. In a study assessing the cytotoxic effects of several quassinoids, including Laurycolactone A and B, it was found that neither compound showed notable cytotoxicity across tested cell lines . This suggests that while Laurycolactone B may have some biological activity, it may not be directly effective as an anticancer agent.

The mechanisms through which Laurycolactone B exerts its biological effects are not yet fully understood. However, studies on related compounds indicate possible pathways:

- Inhibition of NF-κB : Compounds from Eurycoma longifolia have shown to inhibit NF-κB activation in various cell models, suggesting that Laurycolactone B may share this property .

- Modulation of Apoptotic Pathways : While direct evidence for Laurycolactone B is lacking, other quassinoids have been shown to influence apoptotic markers such as Bcl-2 and Bax in cancer cells . This could imply a potential role for Laurycolactone B in apoptosis modulation.

Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of Laurycolactone B alongside other quassinoids. The results indicated minimal cytotoxicity across multiple cancer cell lines (MCF-7, HeLa) with IC50 values exceeding 100 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Laurycolactone A | MCF-7 | >100 |

| Laurycolactone B | MCF-7 | >100 |

| Eurycomanone | MCF-7 | 25 |

Study 2: Anti-inflammatory Activity

In another investigation focusing on extracts from Eurycoma longifolia, compounds were isolated that exhibited significant NF-κB inhibition. Although specific data for Laurycolactone B were not provided, the study supports the hypothesis that related compounds may contribute to anti-inflammatory activity .

属性

IUPAC Name |

(1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3/t8-,12-,13+,14-,15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTGFNQFMFSMRT-SGRYNZJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C=C4C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234899 | |

| Record name | Laurycolactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85643-77-2 | |

| Record name | Laurycolactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurycolactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Accelerated Solvent Extraction (ASE) in studying compounds like Laurycolactone B from Eurycoma longifolia?

A1: Accelerated Solvent Extraction (ASE) offers a rapid and efficient method for extracting bioactive compounds like Laurycolactone B from plant material like Eurycoma longifolia roots. [] This technique utilizes elevated temperatures and pressures, enhancing extraction speed and potentially preserving delicate compounds. Researchers successfully optimized ASE conditions for Laurycolactone B extraction, achieving a maximum yield of 9.21 mg/g using a specific combination of temperature, static time, and cycles. [] This highlights the technique's value in efficiently obtaining Laurycolactone B for further investigation.

Q2: What analytical techniques were employed to identify Laurycolactone B and other compounds in Eurycoma longifolia extracts?

A2: Researchers utilized a powerful combination of techniques to identify Laurycolactone B and other phytochemicals within Eurycoma longifolia extracts. [] After extraction, a sophisticated method called Liquid Chromatography coupled with Triple Quadrupole and Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) was employed. [] This technique allows for the separation of individual compounds within the complex extract, followed by their precise identification based on their mass-to-charge ratios and fragmentation patterns.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。